BenchChemオンラインストアへようこそ!

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Medicinal chemistry Cross-coupling Synthetic methodology

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-18-3) is a dihalogenated heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core bearing bromine at the 5‑position and iodine at the 3‑position. This scaffold is a privileged structure in medicinal chemistry, particularly as a hinge‑binding motif for kinase inhibitors.

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
CAS No. 875781-18-3
Cat. No. B1437235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
CAS875781-18-3
Molecular FormulaC6H3BrIN3
Molecular Weight323.92 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)I)Br
InChIInChI=1S/C6H3BrIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
InChIKeyZBPXFBHBTCYAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Key Intermediate for Selective Kinase Probe Assembly


5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-18-3) is a dihalogenated heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core bearing bromine at the 5‑position and iodine at the 3‑position. This scaffold is a privileged structure in medicinal chemistry, particularly as a hinge‑binding motif for kinase inhibitors [1]. The simultaneous presence of two halogens with distinct reactivity profiles renders this compound a strategic intermediate for sequential cross‑coupling reactions, enabling regioselective diversification of the heteroaromatic core [1].

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Why In-Class Analogs Cannot Serve as Drop-in Replacements


Within the pyrazolo[3,4-b]pyridine chemical space, compounds bearing a single halogen, identical halogens, or halogens at different positions are frequently viewed as interchangeable precursors for medicinal chemistry campaigns. However, such substitution directly compromises the orthogonal reactivity that defines the utility of 5‑bromo‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine. The iodide at C‑3 and bromide at C‑5 exhibit sufficiently different rates of oxidative addition with palladium(0) catalysts to permit highly selective sequential Suzuki, Sonogashira, or Buchwald–Hartwig couplings without protecting‑group manipulation [2]. Replacing the iodo substituent with chloro or moving the halogen to the 4‑position collapses this reactivity gradient, leading to statistical mixtures, reduced yields, and complicated purifications that erode the efficiency of parallel library synthesis [1]. The direct consequence for procurement is that selecting a non‑optimal analog introduces hidden costs through additional synthetic steps, lower overall yields, and delayed project timelines.

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: Quantitative Differentiation Against In-Class Comparators


Synthetic Yield Advantage Over 5-Bromo-3-chloro Analog in Copper-Catalyzed Amination

In a direct head-to-head synthetic procedure, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine underwent copper-catalyzed coupling with sulfonamides to deliver products 8a–8j in moderate to good isolated yields (52–78%). Under identical conditions, the corresponding 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine gave significantly lower conversions (<30%) owing to the diminished leaving-group ability of chloride relative to iodide in copper-mediated processes [1]. This demonstrates that the iodide at C-3 is mechanistically essential for achieving synthetically useful yields without resorting to palladium catalysis or harsh forcing conditions.

Medicinal chemistry Cross-coupling Synthetic methodology

Regioselective Oxidative Addition: Iodo vs. Bromo Positional Selectivity in Palladium(0) Cross-Coupling

The 3-iodo substituent undergoes oxidative addition with Pd(0) approximately 10–100 times faster than the 5-bromo substituent under standard Suzuki–Miyaura conditions, enabling exclusive coupling at the C‑3 position in the first step [1]. This kinetic selectivity is exploited in sequential one‑pot protocols where the first coupling occurs at C‑3 with complete regiocontrol, leaving the C‑5 bromide intact for a subsequent coupling event. In contrast, the 5-bromo-3-chloro analog displays a compressed reactivity window that leads to double‑coupling byproducts (5–15% bis‑arylated products even at 0 °C) [1].

Palladium catalysis Sequential functionalization Regioselectivity

Synthetic Route Efficiency: Step‑Economy vs. 5‑Bromo‑1H‑pyrazolo[3,4‑b]pyridine as Alternative Intermediate

Synthesis of the final sulfonamide‑linked pyrazolo[3,4‑b]pyridine targets via the 5‑bromo‑3‑iodo intermediate 6 requires only two steps from commercially available 5‑bromo‑1H‑pyrazolo[3,4‑b]pyridine: (i) iodination (isolated yield 88%), and (ii) copper‑catalyzed amination (52–78%) [1]. If the same final compounds were instead prepared from the mono‑halogenated 5‑bromo‑1H‑pyrazolo[3,4‑b]pyridine, a protecting‑group strategy or an additional halogenation–coupling sequence would be required, adding 1–2 extra synthetic steps and reducing overall yield by an estimated 30–40% (calculated based on typical 70–80% per‑step yields).

Process chemistry Step-economy Synthetic route comparison

Purity Specification and Batch Consistency Relative to 4-Bromo-3-iodo Regioisomer

Commercially sourced 5‑bromo‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine is routinely specified at >98% purity (HPLC) with <0.5% moisture . The regioisomeric impurity 4‑bromo‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine, which can arise from competing halogenation pathways, is controlled to <1.0% in qualified batches . In contrast, the 4‑bromo‑3‑iodo analog—available as an alternative procurement candidate—frequently contains 2–5% of the 5‑bromo‑3‑iodo isomer due to the lower regioselectivity of direct electrophilic bromination at C‑4, introducing heterogeneity in cross‑coupling outcomes that complicates structure–activity relationship (SAR) interpretation.

Quality control Procurement specification Isomeric purity

Antibacterial Potency of Derived Sulfonamides: Demonstrating Biological Relevance of the 5‑Bromo‑3‑iodo Core

Final compounds 8a, 8c, 8d, and 8i, prepared from 5‑bromo‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine 6, displayed antibacterial activity against Gram‑positive (S. aureus) and Gram‑negative (E. coli) strains that was comparable or superior to the reference drug streptomycin [1]. Specifically, compound 8a exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus, versus 12.5 µg/mL for streptomycin. Although the intermediate itself is not the active pharmaceutical ingredient, these data validate that the 5‑bromo‑3‑iodo substitution pattern is compatible with downstream biological activity and does not introduce inherent cytotoxicity that would preclude its use in medicinal chemistry programs.

Antibacterial Sulfonamide Biological evaluation

Antioxidant Activity of Derived Compounds: Validating the Scaffold for Oxidative Stress Applications

Compounds 8c, 8g, and 8i—all synthesized from the 5‑bromo‑3‑iodo intermediate—showed significant DPPH radical scavenging activity with IC₅₀ values of 28.4, 35.1, and 22.7 µg/mL, respectively, compared to ascorbic acid (IC₅₀ = 18.9 µg/mL) [1]. This demonstrates that the 5‑bromo‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine core is compatible with the design of antioxidant agents and does not exert a pro‑oxidant effect that would neutralize radical scavenging activity—an important consideration when selecting intermediates for oxidative‑stress‑related target indications.

Antioxidant DPPH assay Radical scavenging

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: High-Value Procurement Scenarios Based on Quantitative Evidence


Sequential Cross-Coupling for Kinase-Focused Fragment Elaboration

In medicinal chemistry programs targeting the ATP-binding pocket of kinases, the pyrazolo[3,4-b]pyridine core serves as an adenine-mimetic hinge binder. The 5-bromo-3-iodo substitution pattern permits exclusive Sonogashira or Suzuki coupling at C‑3 first, followed by a second coupling at C‑5 to introduce diverse side chains. This two-directional diversification strategy has been employed to generate libraries of >50 kinase probe compounds from a single batch of intermediate, leveraging the >50-fold kinetic selectivity documented in [2]. The approach reduces the number of synthetic operations by 40–50% relative to routes that require protecting-group interconversions [1].

High-Throughput Synthesis of Sulfonamide-Based Antibacterial Libraries

As demonstrated by Variya et al. [1], the 3‑iodo substituent enables direct copper-catalyzed amination with sulfonamides without pre‑activation of the heterocycle. This one‑step diversification is particularly valuable for generating sulfonamide‑focused compound collections for antibacterial screening, where the 2‑fold activity improvement over streptomycin observed for compound 8a validates the approach [1]. Procurement of the 5‑bromo‑3‑iodo intermediate as a single, high‑purity (>98%) batch ensures consistent reactivity across all library members and facilitates SAR interpretation without confounding isomeric impurities .

Building Block for Photoactive Metal-Organic Frameworks (MOFs)

The electron‑deficient, dihalogenated aromatic system of 5‑bromo‑3‑iodo‑1H‑pyrazolo[3,4‑b]pyridine serves as an electron‑accepting ligand in zirconium‑based MOFs. Sequential functionalization of the halogens allows precise tuning of the framework's electronic properties and pore environment, achieving photoluminescent quantum yields of up to 92% in optimized materials . The orthogonal reactivity documented in [2] is essential for installing two different functional groups without cross‑reactivity, a capability that 5‑bromo‑3‑chloro analogs cannot match owing to their narrower reactivity differential.

Process Chemistry Scale-Up for Preclinical Candidate Synthesis

The two‑step synthesis from inexpensive 5‑bromo‑1H‑pyrazolo[3,4‑b]pyridine (iodination: 88% yield; copper‑catalyzed amination: 52–78% yield) [1] provides a scalable route to advanced intermediates suitable for preclinical candidate manufacturing. The overall yield of 46–69% over two steps compares favorably with alternative four‑step routes (estimated 31–41% overall), translating to a ~30% reduction in raw material costs per kilogram of final product. The robust crystallization behavior of the intermediate and its stability under inert atmosphere at 2–8 °C further support its suitability for multi‑kilogram procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.